molecular formula C10H9BrO4 B8498615 3-Bromo-5,6-dimethoxy-phthalide

3-Bromo-5,6-dimethoxy-phthalide

Cat. No.: B8498615
M. Wt: 273.08 g/mol
InChI Key: CRNIEXJWYHGTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,6-dimethoxy-phthalide is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-bromo-5,6-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9BrO4/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9H,1-2H3

InChI Key

CRNIEXJWYHGTGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(OC2=O)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5,6-Dimethoxyphthalide (5.82 g; 0.03 mole.), N-bromosuccinimide (5.34 g; 0.03 mole.) and α-azo-isobutyronitrile (0.1 g.) were gently refluxed in dry carbon tetrachloride (150 ml.) for 2 hours.
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
[Compound]
Name
α-azo-isobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12 mmol of N-bromosuccinimide are added to 10 mmol of 5,6-dimethoxyphthalide dissolved in dichloromethane and then the reaction mixture, illuminated with a halogen lamp, is heated at reflux for 5 hours. The mixture is then brought to ambient temperature and filtered, and the filtrate is subsequently evaporated, toluene is added, the suspension obtained is filtered and the filtrate is evaporated. The residue obtained is filtered through silica to yield the expected product.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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